molecular formula C16H20N2O2 B2743195 N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide CAS No. 2094872-47-4

N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide

Cat. No.: B2743195
CAS No.: 2094872-47-4
M. Wt: 272.348
InChI Key: VVFYHPFIJSVKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.

Chemical Reactions Analysis

N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Piperidine derivatives are known for their pharmacological activities and are used in the design of drugs . They exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound may also be used as a building block in the synthesis of more complex molecules for pharmaceutical research.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives can act on various receptors and enzymes in the body, leading to their pharmacological effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide can be compared with other piperidine derivatives, such as:

  • N-[1-(3-methoxyphenyl)piperidin-3-yl]acetamide
  • N-[1-(3-methoxyphenyl)piperidin-3-yl]propionamide

These compounds share a similar piperidine core structure but differ in their substituents, which can lead to variations in their pharmacological activities and applications .

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-6-16(19)17-13-7-5-10-18(12-13)14-8-4-9-15(11-14)20-2/h4,8-9,11,13H,5,7,10,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFYHPFIJSVKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCCN(C1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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